molecular formula C14H25NO5S B7107164 N-(2-cyclohexyl-2-hydroxyethyl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide

N-(2-cyclohexyl-2-hydroxyethyl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide

Cat. No.: B7107164
M. Wt: 319.42 g/mol
InChI Key: OYSDMHGFEOGQRX-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and an oxetane ring

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5S/c1-21(18,19)10-14(8-20-9-14)13(17)15-7-12(16)11-5-3-2-4-6-11/h11-12,16H,2-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSDMHGFEOGQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(COC1)C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide typically involves multiple steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenating agent under basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate carbonyl compound.

    Attachment of the Hydroxyethyl Group: This step involves the reaction of an epoxide with a suitable nucleophile to introduce the hydroxyethyl group.

    Sulfonylation: The methylsulfonylmethyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride and a base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The sulfonylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclohexyl-2-hydroxyethyl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets in unique ways, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, this compound could be used in the development of new polymers or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and sulfonylmethyl groups could play crucial roles in binding to molecular targets, while the oxetane ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with potential applications across multiple fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable subject of study in both academic and industrial research.

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